molecular formula C18H16ClN3O2S B2910698 ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-49-7

ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate

Cat. No.: B2910698
CAS No.: 160424-49-7
M. Wt: 373.86
InChI Key: HGXSSDBXJVNIGT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate is a thiourea derivative featuring a 4-chlorophenyl group and an indole core substituted with a carboxylate ester.

Properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXSSDBXJVNIGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(3-(4-chlorophenyl)thioureido)-1H-indole-2-carboxylate is a synthetic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article explores its biological activity, including its potential applications in antimicrobial and anticancer therapies, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an indole core, a thioureido group, and an ethyl ester functional group. The presence of the 4-chlorophenyl group enhances its interactions with biological targets, making it a significant candidate in medicinal chemistry.

PropertyDescription
Chemical Formula C17H14ClN3O2S
Molecular Weight 353.83 g/mol
CAS Number 50742653

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Similar compounds have shown effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values suggesting significant activity.

  • Mechanism : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways, leading to bactericidal effects.
  • Case Study : A study reported that related indole derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for similar efficacy in this compound .

Anticancer Activity

The anticancer potential of this compound is another area of interest. Indole derivatives are known to affect cell cycle regulation and promote apoptosis in cancer cells.

  • Mechanism : The compound may induce cell cycle arrest at the S phase and promote apoptosis through the disruption of protein-protein interactions, particularly involving the c-Myc/Max complex .
  • Research Findings : Studies have demonstrated that related compounds can significantly inhibit tumor growth in various cancer cell lines, including non-small cell lung cancer and colon cancer .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Protein Interactions : The thioureido group can form hydrogen bonds with biological macromolecules, while the indole core engages in π-π stacking interactions.
  • Cell Signaling Pathways : The compound has been shown to modulate key signaling pathways involved in cell proliferation and survival.

Research Applications

This compound serves as a valuable building block in medicinal chemistry for developing new therapeutic agents. Its unique chemical properties allow for various chemical reactions:

Reaction TypeExample Products
Oxidation Sulfoxides or sulfones
Reduction Thiols or amines
Substitution Various substituted derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Binding Interactions

The compound N-(2,2,2-trichloro-1-(3-(4-chlorophenyl)thioureido)ethyl)cinnamamide (S6) () shares the 4-chlorophenylthiourea group with the target compound but differs in its cinnamamide and trichloroethyl substituents. Key findings include:

  • Binding Energy : S6 forms a complex with the GADD34:PP1 enzyme with a binding energy of -12.3140 kcal/mol, comparable to other analogs like S5 (-12.3286 kcal/mol) .
  • Hydrophobic Interactions : Unlike salubrinal (a reference compound), S6 lacks intermolecular hydrogen bonds in the enzyme’s active site, relying instead on hydrophobic interactions with residues like Arg 221. This suggests that bulky substituents (e.g., trichloroethyl) may reduce hydrogen-bonding capacity, a factor relevant to the target compound’s indole-based structure .
  • RMSD Variability: S6 exhibits an RMSD of 5.4 Å, indicating a less optimal fit compared to quinoline derivatives (RMSD < 3.5 Å).

Heterocyclic Thiourea Derivatives

The patent-derived compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () highlights the role of heterocycles in thiourea derivatives:

  • Physical Properties : This compound has a melting point of 227–230°C and a molecular weight of 560.2 g/mol. The target compound’s ethyl ester and indole groups may confer distinct solubility or thermal stability compared to this pyrazolopyrimidine-thiophene hybrid .

Key Comparative Data Table

Compound Name Structural Features Binding Energy (kcal/mol) RMSD (Å) Molecular Weight (g/mol) Melting Point (°C)
Target Compound Indole, 4-chlorophenylthiourea, ethyl ester N/A N/A ~348.8* N/A
S6 () Cinnamamide, trichloroethyl, thiourea -12.3140 5.4 ~483.3* N/A
Quinoline Derivative S5 () Quinoline, trichloroethyl, thiourea -12.3286 1.3 ~470.2* N/A
Pyrazolopyrimidine-Thiophene () Pyrazolopyrimidine, thiophene, chromone N/A N/A 560.2 227–230

*Calculated based on molecular formula.

Implications of Structural Differences

  • Hydrogen-Bonding Potential: The indole NH and thiourea sulfur in the target compound could form polar contacts absent in S6, depending on substituent orientation .
  • Synthetic Feasibility : ’s methodology supports the feasibility of synthesizing the target compound via cross-coupling or thiourea-forming reactions .

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